3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
Brand Name: Vulcanchem
CAS No.: 57001-43-1
VCID: VC0362344
InChI: InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16)
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28g/mol

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide

CAS No.: 57001-43-1

Main Products

VCID: VC0362344

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28g/mol

3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide - 57001-43-1

CAS No. 57001-43-1
Product Name 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
Molecular Formula C11H10N2O2S
Molecular Weight 234.28g/mol
IUPAC Name 3-(1,3-dioxoisoindol-2-yl)propanethioamide
Standard InChI InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16)
Standard InChIKey DJQBXHATCJIPIV-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=N)S
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N
PubChem Compound 969678
Last Modified Nov 13 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator